

Application Note: Isolation of Radixin-Enriched Membranes Through Subcellular Fractionation

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Compound of Interest

Compound Name: *radixin*

Cat. No.: *B1174762*

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Introduction

Radixin, a member of the Ezrin-**Radixin**-Moesin (ERM) protein family, plays a pivotal role in linking the actin cytoskeleton to the plasma membrane.[1][2] These proteins are crucial for maintaining cell shape, motility, and adhesion.[1] In their active state, ERM proteins, including **radixin**, are localized to the plasma membrane where they act as scaffolds for various signaling molecules, thereby regulating diverse cellular processes.[1][3] Inactive ERM proteins are primarily found in the cytoplasm.[1] The activation and membrane localization of **radixin** are critical for its function in signal transduction.[1][3] This application note provides a detailed protocol for the subcellular fractionation of cultured mammalian cells to isolate membrane fractions highly enriched in **radixin**. The method is based on differential centrifugation and detergent-based separation of membrane microdomains, often referred to as detergent-resistant membranes (DRMs) or lipid rafts, which are known to be enriched in signaling proteins.[4][5]

Principle of the Method

The protocol employs a multi-step process to separate cellular components based on their size, density, and solubility. Initially, cells are gently lysed to preserve the integrity of organelles. A series of centrifugation steps then separates the nuclei, mitochondria, and cytosol from the total membrane fraction. Subsequently, the membrane fraction is treated with a non-ionic detergent at a low temperature to solubilize most of the membrane, leaving behind the less

soluble, cholesterol- and sphingolipid-rich microdomains where **radixin** is often concentrated. [4][5][6] A final high-speed centrifugation step isolates these **radixin**-enriched membrane fragments. The purity and enrichment of each fraction are assessed by Western blotting using specific protein markers.

Experimental Protocols

A. Preparation of Reagents

Lysis Buffer:

- 20 mM HEPES (pH 7.4)
- 10 mM KCl
- 2 mM MgCl₂
- 1 mM EDTA
- 1 mM EGTA
- 1 mM DTT
- Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
- Store at 4°C. Add DTT and protease inhibitors fresh before use.

Membrane Solubilization Buffer (1% Triton X-100 in Lysis Buffer):

- Add Triton X-100 to the Lysis Buffer to a final concentration of 1% (v/v).
- Store at 4°C.

Sucrose Solutions (for density gradient - optional):

- 40% (w/v) Sucrose in Lysis Buffer
- 30% (w/v) Sucrose in Lysis Buffer

- 5% (w/v) Sucrose in Lysis Buffer
- Store at 4°C.

B. Protocol for Subcellular Fractionation

- Cell Culture and Harvesting:
 - Grow cultured mammalian cells (e.g., HeLa, HEK293) to 80-90% confluency in 10 cm plates.
 - Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - Harvest the cells by scraping into 1 mL of ice-cold Lysis Buffer.
- Cell Lysis:
 - Transfer the cell suspension to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 20 minutes to allow the cells to swell.
 - Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the suspension through a 27-gauge needle 10-15 times.
 - Verify cell lysis under a microscope.
- Isolation of Total Membranes:
 - Centrifuge the cell lysate at 700 x g for 5 minutes at 4°C to pellet the nuclei.
 - Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new pre-chilled tube.
 - Centrifuge the post-nuclear supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
 - Collect the supernatant and transfer it to an ultracentrifuge tube.

- Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membranes (microsomal fraction).
- The resulting supernatant is the cytosolic fraction.
- Isolation of **Radixin**-Enriched Detergent-Resistant Membranes (DRMs):
 - Resuspend the total membrane pellet in 500 µL of ice-cold Membrane Solubilization Buffer (1% Triton X-100 in Lysis Buffer).
 - Incubate on ice for 30 minutes with gentle agitation.
 - (Optional: For higher purity, the solubilized membrane fraction can be subjected to sucrose density gradient centrifugation. Layer the sample on top of a discontinuous sucrose gradient (e.g., 40%, 30%, 5%) and centrifuge at 200,000 x g for 18-20 hours at 4°C. The **radixin**-enriched DRMs will be located at the interface of the 5% and 30% sucrose layers).
 - For a simplified protocol, centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C.
 - The pellet contains the detergent-resistant, **radixin**-enriched membrane fraction. The supernatant contains the detergent-soluble membrane proteins.
- Protein Quantification:
 - Resuspend the final pellet (**radixin**-enriched fraction) and the other collected fractions in a suitable buffer (e.g., RIPA buffer).
 - Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

C. Validation by Western Blotting

- Sample Preparation:
 - Mix equal amounts of protein from each fraction (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

- SDS-PAGE and Transfer:
 - Separate the proteins on a 10% SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against **radixin** and marker proteins (see Table 2) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.^[7]

Data Presentation

Table 1: Expected Yield and Enrichment of Radixin in Subcellular Fractions

Fraction	Total Protein (µg) per 10 ⁷ cells (Expected)	Radixin Enrichment (Fold Change vs. Total Lysate) (Expected)	Purity (% of Total Radixin in Fraction) (Expected)
Total Cell Lysate	1500 - 2000	1.0	100
Cytosolic Fraction	800 - 1200	0.5 - 0.8	30 - 40
Total Membrane Fraction	200 - 300	2.0 - 4.0	50 - 60
Radixin-Enriched (DRM) Fraction	20 - 50	10 - 20	15 - 25
Detergent-Soluble Membrane Fraction	180 - 250	1.0 - 2.0	35 - 45

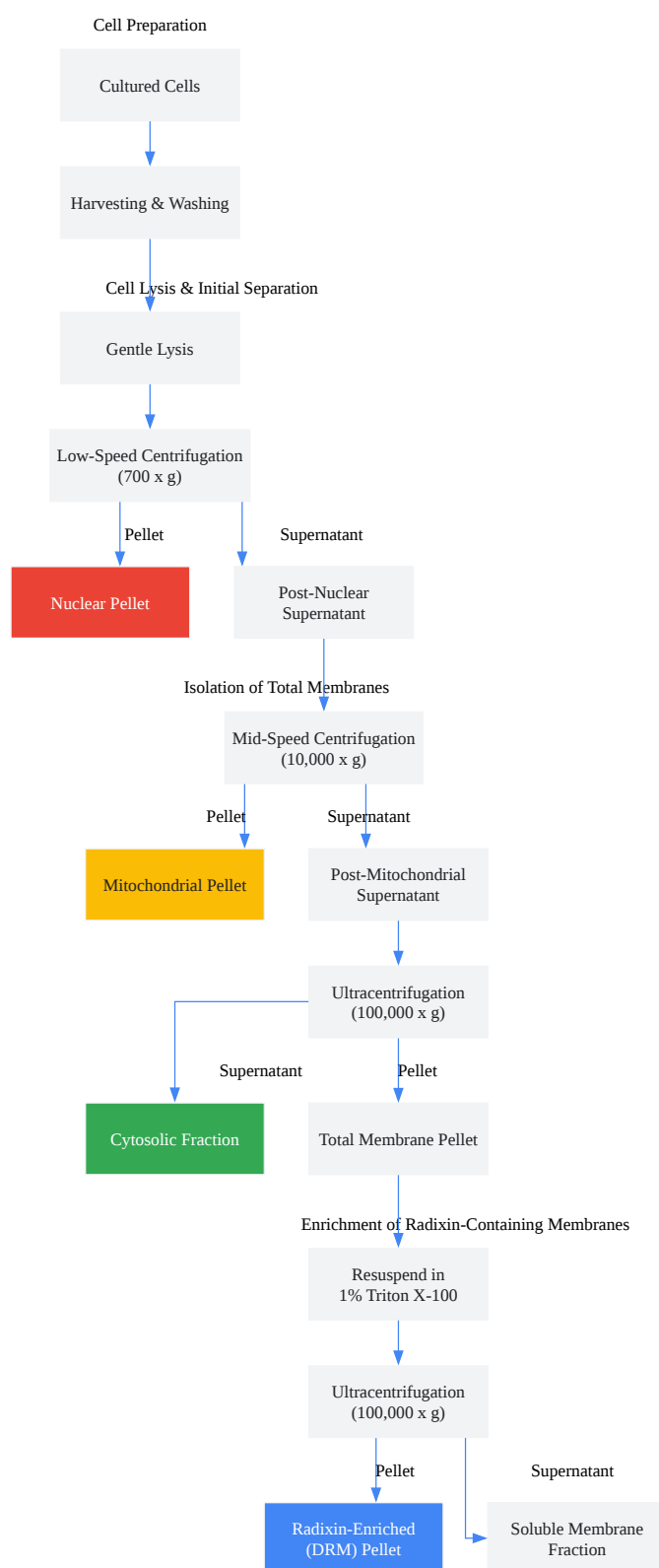
Note: Expected values are based on typical results from subcellular fractionation of cultured mammalian cells and may vary depending on the cell type and experimental conditions.

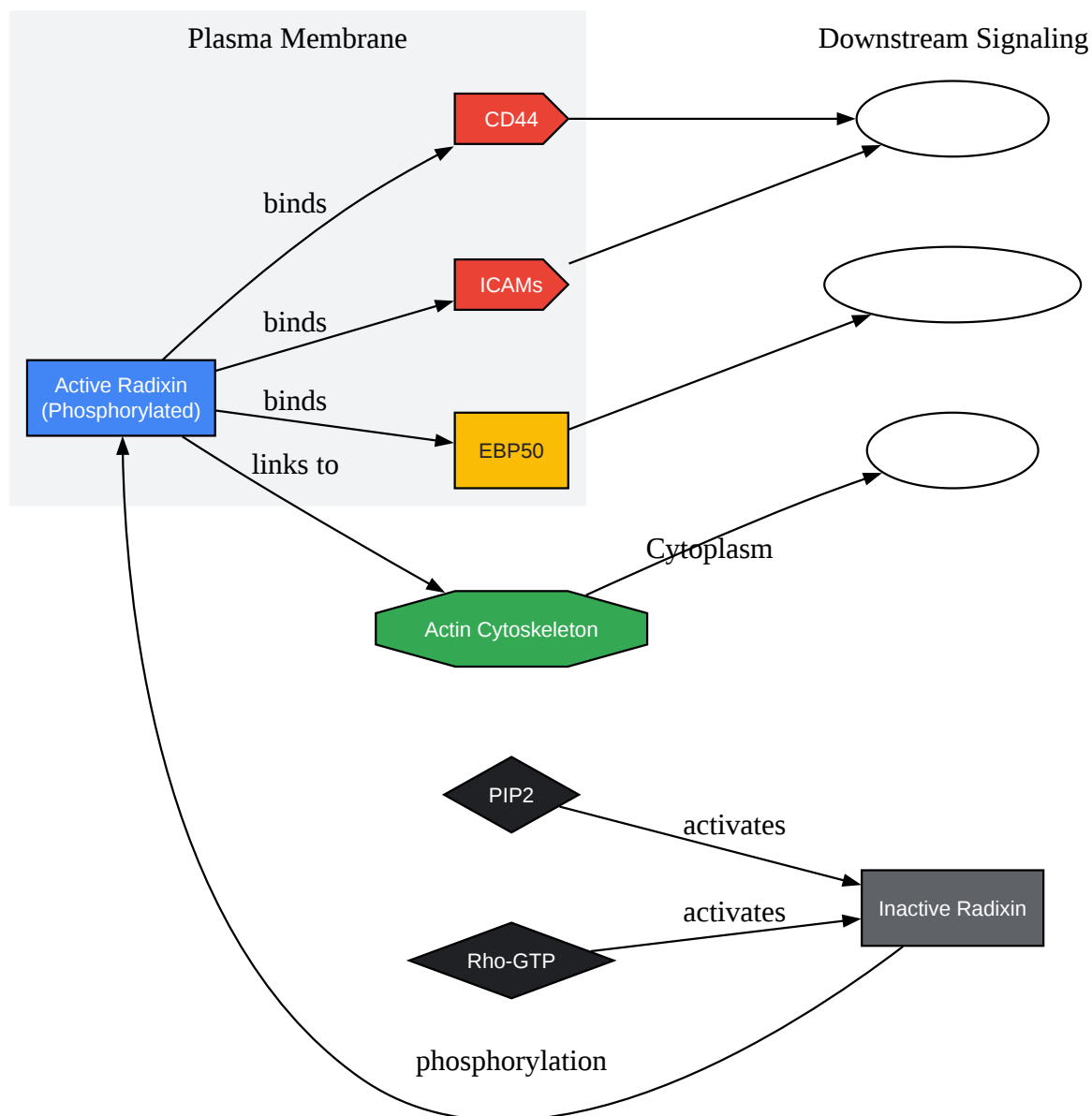
Table 2: Protein Markers for Validation of Subcellular Fractions

Fraction	Marker Protein	Function/Localization
Radixin-Enriched (DRM) Fraction	Flotillin-1	Marker for lipid rafts/DRMs[5]
Caveolin-1	Marker for caveolae, a type of lipid raft[5]	
CD44	Transmembrane protein known to interact with radixin[8][9]	
Detergent-Soluble Membrane Fraction	Transferrin Receptor	Transmembrane protein typically excluded from DRMs
Cytosolic Fraction	GAPDH	Glycolytic enzyme, cytosolic marker[7]
Nuclear Fraction	Lamin B1	Nuclear envelope protein[7]
Mitochondrial Fraction	Cytochrome c	Mitochondrial protein[7]

Visualizations

Experimental Workflow





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